molecular formula C9H8IN3O2 B13920021 Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Katalognummer: B13920021
Molekulargewicht: 317.08 g/mol
InChI-Schlüssel: DHBHQBDTQWRXKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and an ethyl ester group at the 4-position of the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications .

Vorbereitungsmethoden

The synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using more efficient catalysts or reaction conditions .

Analyse Chemischer Reaktionen

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-fluoro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .

Eigenschaften

Molekularformel

C9H8IN3O2

Molekulargewicht

317.08 g/mol

IUPAC-Name

ethyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)5-3-4-11-8-6(5)7(10)12-13-8/h3-4H,2H2,1H3,(H,11,12,13)

InChI-Schlüssel

DHBHQBDTQWRXKW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=NC2=NNC(=C12)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.